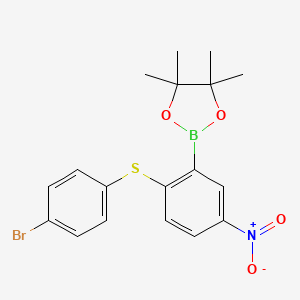
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester is a complex organic compound with a unique structure It features a bromophenyl group attached to a thioether, a nitrophenyl group, and a boronic acid pinacol ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester typically involves multi-step organic reactions:
Step 1: : The bromophenylthio group is synthesized through the reaction of 4-bromophenol with a suitable thioether reagent, such as thiophenol, under acidic conditions.
Step 2: : The nitrophenyl group is introduced through nitration of a phenol derivative, utilizing nitric acid and sulfuric acid as reagents.
Step 3: : The final step involves coupling the 4-bromophenylthio and 5-nitrophenyl groups with boronic acid pinacol ester under palladium-catalyzed conditions, often using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
While laboratory synthesis provides a pathway for small-scale production, industrial methods often involve optimization of these reactions:
Catalysts: : Utilizing more efficient catalysts to enhance yields and reduce reaction times.
Purification: : Employing advanced purification techniques such as chromatography to isolate the compound in high purity.
Automation: : Integrating automated reaction systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the thioether group, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: : The bromine atom allows for nucleophilic substitution reactions, providing a versatile handle for further modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Typical reducing agents are hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with acetic acid.
Substitution: : Nucleophiles like amines or alcohols can react with the bromine atom under basic conditions, using sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Formation of 2-(4-bromophenylsulfoxide)-5-nitrophenylboronic acid pinacol ester and 2-(4-bromophenylsulfone)-5-nitrophenylboronic acid pinacol ester.
Reduction: : Formation of 2-(4-bromophenylthio)-5-aminophenylboronic acid pinacol ester.
Substitution: : Various substituted phenylboronic acid pinacol esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester is utilized in numerous research areas:
Chemistry: : As a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology: : Investigated for its potential as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Medicine: : Its derivatives are explored for therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: : Used in the development of novel materials, such as polymers and electronic components, due to its ability to undergo diverse chemical transformations.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Specific enzymes or proteins that interact with the functional groups of the compound.
Pathways Involved: : In biological systems, it may inhibit enzyme activity by forming covalent bonds or through competitive inhibition, impacting metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-5-nitrophenylboronic acid: : Lacks the thioether linkage, resulting in different reactivity and applications.
2-(4-Bromophenylthio)-5-aminophenylboronic acid pinacol ester: : Contains an amino group instead of a nitro group, influencing its chemical behavior and biological activity.
4-Bromophenylboronic acid pinacol ester: : Simpler structure, used as a basic building block in various organic syntheses.
Uniqueness
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester stands out due to its combination of functional groups, which provide a versatile platform for chemical modifications and a wide range of applications in research and industry.
Propriétés
IUPAC Name |
2-[2-(4-bromophenyl)sulfanyl-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BBrNO4S/c1-17(2)18(3,4)25-19(24-17)15-11-13(21(22)23)7-10-16(15)26-14-8-5-12(20)6-9-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRFNVGFJIIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BBrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
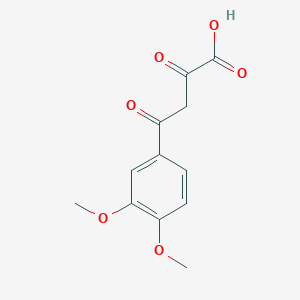
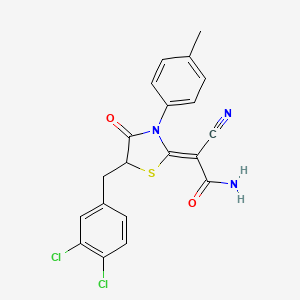

![1-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2825590.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2825591.png)
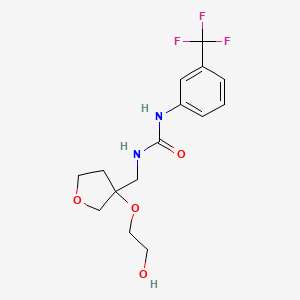
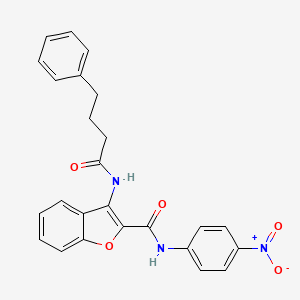
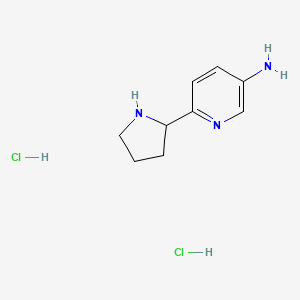
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2825599.png)
![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
![2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2825605.png)
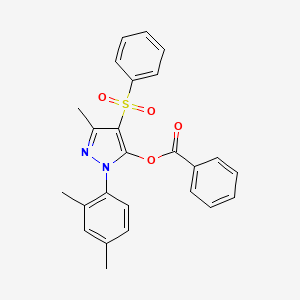
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)
